
1-Bromoisoquinolin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromoisoquinolin-4-ol is a heterocyclic organic compound that belongs to the class of isoquinolines. It features a bromine atom at the first position and a hydroxyl group at the fourth position on the isoquinoline ring. This compound is of significant interest in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: 1-Bromoisoquinolin-4-ol can be synthesized through various methods. One common approach involves the bromination of isoquinolin-4-ol. This reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetonitrile or dichloromethane . The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction parameters such as temperature, solvent, and brominating agent concentration is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions: 1-Bromoisoquinolin-4-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the isoquinoline ring.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products:
- Substitution reactions yield various substituted isoquinolines.
- Oxidation reactions produce quinones or other oxidized isoquinoline derivatives.
- Reduction reactions result in de-brominated or reduced isoquinoline compounds .
科学的研究の応用
1-Bromoisoquinolin-4-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with therapeutic potential.
Industry: Utilized in the development of materials with specific electronic or optical properties.
作用機序
The mechanism of action of 1-bromoisoquinolin-4-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromine atom and hydroxyl group can influence its binding affinity and reactivity with biological macromolecules .
類似化合物との比較
4-Bromoisoquinoline: Similar structure but lacks the hydroxyl group.
Isoquinolin-4-ol: Lacks the bromine atom but has a hydroxyl group at the same position.
1-Bromoisoquinoline: Similar structure but lacks the hydroxyl group.
Uniqueness: 1-Bromoisoquinolin-4-ol is unique due to the presence of both a bromine atom and a hydroxyl group on the isoquinoline ring. This dual functionality enhances its reactivity and versatility in various chemical reactions and applications .
特性
分子式 |
C9H6BrNO |
|---|---|
分子量 |
224.05 g/mol |
IUPAC名 |
1-bromoisoquinolin-4-ol |
InChI |
InChI=1S/C9H6BrNO/c10-9-7-4-2-1-3-6(7)8(12)5-11-9/h1-5,12H |
InChIキー |
LCWUTWCJYIMOMA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CN=C2Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


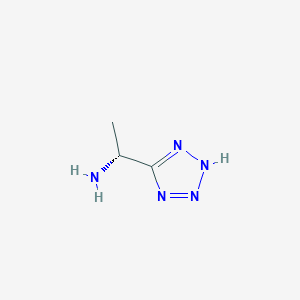
![2-((Tert-butoxycarbonyl)amino)bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B13569020.png)
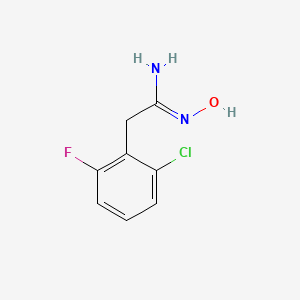

![methyl4-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridine-5-carboxylatehydrochloride](/img/structure/B13569043.png)
![6-(2-Nitroethyl)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13569049.png)
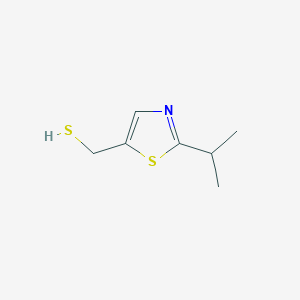
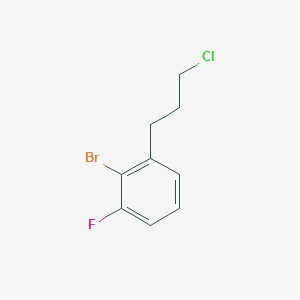
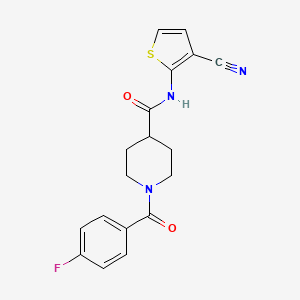
![6-Azaspiro[2.5]oct-1-ene](/img/structure/B13569071.png)
![N-[(pyridin-3-yl)methyl]pyrrolidine-2-carboxamide dihydrochloride](/img/structure/B13569072.png)
amino}-2-(2,4-difluorophenyl)aceticacid](/img/structure/B13569073.png)
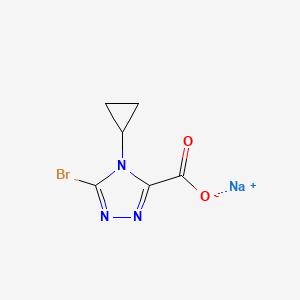
![3-Amino-3-(imidazo[1,2-a]pyridin-2-yl)propan-1-ol](/img/structure/B13569081.png)
